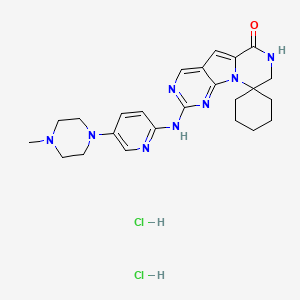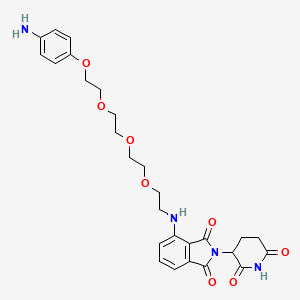
AM 103
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM103 is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This compound has shown significant potential in treating inflammatory conditions such as asthma and cardiovascular diseases by preventing the synthesis of leukotrienes, which are inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM103 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Purification and crystallization to achieve high purity.
Industrial Production Methods
Industrial production of AM103 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
AM103 undergoes several types of chemical reactions, including:
Oxidation: AM103 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of AM103 with altered biological activities. These derivatives are studied for their potential therapeutic applications.
Scientific Research Applications
AM103 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLAP and its effects on leukotriene synthesis.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating asthma, cardiovascular diseases, and other inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
AM103 exerts its effects by selectively inhibiting the 5-lipoxygenase-activating protein (FLAP). This inhibition prevents the synthesis of leukotrienes, which are key mediators of inflammation. The molecular targets and pathways involved include:
FLAP: Direct inhibition of FLAP, reducing leukotriene synthesis.
Leukotriene Pathway: Downregulation of the leukotriene pathway, leading to decreased inflammation and immune response.
Comparison with Similar Compounds
AM103 is unique compared to other FLAP inhibitors due to its high potency and selectivity. Similar compounds include:
MK-886: Another FLAP inhibitor with lower potency.
BAY-X-1005: A FLAP inhibitor with different pharmacokinetic properties.
DG-031: A FLAP inhibitor studied for its effects on cardiovascular diseases.
AM103 stands out due to its superior efficacy and favorable pharmacokinetic profile, making it a promising candidate for further development and clinical use.
If you have any more questions or need further details, feel free to ask!
Properties
Key on ui mechanism of action |
The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. |
|---|---|
CAS No. |
1147872-22-7 |
Molecular Formula |
C36H38N3NaO4S |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |
InChI Key |
NJJMCCVPHCNMPB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O.[Na] |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)







